REACTION_CXSMILES
|
[NH2:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][C:10]=2[NH2:12])[CH:5]=[CH:4][CH:3]=1.Cl[CH2:14]CCC(C1C=CC=CC=1)=O>O.C1(C)C=CC(S(O)(=O)=O)=CC=1.C1(C)C=CC=CC=1>[NH:1]1[C:2]2=[C:11]3[C:6](=[CH:5][CH:4]=[CH:3]2)[CH:7]=[CH:8][CH:9]=[C:10]3[NH:12][CH2:14]1 |f:2.3|
|
Name
|
|
Quantity
|
1.411 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC2=CC=CC(=C12)N
|
Name
|
|
Quantity
|
1.629 g
|
Type
|
reactant
|
Smiles
|
ClCCCC(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
3 mg
|
Type
|
catalyst
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux under a nitrogen atmosphere
|
Type
|
CUSTOM
|
Details
|
to remove the water
|
Type
|
CUSTOM
|
Details
|
evolved from the reaction for 10 hr
|
Duration
|
10 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
to remove unreacted
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give 2.04 g of crude product
|
Type
|
CUSTOM
|
Details
|
This was further purified by chromatography on silica gel
|
Type
|
WASH
|
Details
|
eluting with 1:1 diethyl ether/petroleum ether
|
Type
|
CUSTOM
|
Details
|
collecting the initial band
|
Name
|
|
Type
|
product
|
Smiles
|
N1CNC2=CC=CC3=CC=CC1=C23
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.719 g | |
YIELD: CALCULATEDPERCENTYIELD | 47.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |